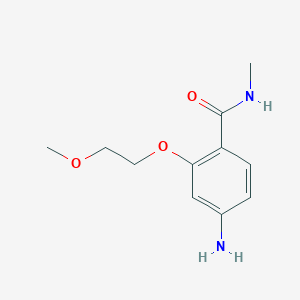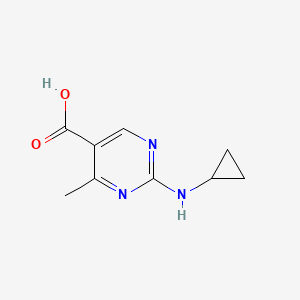
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid, also known as CPMPCA, is an organic compound that has been studied due to its potential applications in a wide range of scientific research fields. CPMPCA is a cyclic amide that has been studied for its ability to act as a chelating agent, as well as its potential applications in the fields of biochemistry and molecular biology.
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
The compound has been explored in the synthesis of fluoronaphthyridines, which are notable for their antibacterial properties. A study by Bouzard et al. (1992) focused on synthesizing a series of compounds, including derivatives of cycloalkylamino, to examine their antibacterial activities both in vitro and in vivo (Bouzard et al., 1992).
Antiplasmin Drug Development
In the search for new antiplasmin drugs, compounds including 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid derivatives have been investigated. Isoda et al. (1980) synthesized aza analogs of 4-aminomethylbenzoic acid, exploring their potential as antiplasmin agents (Isoda et al., 1980).
Pyrimidine Derivative Synthesis
Research by Malinka et al. (1989) involved synthesizing derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which included compounds structurally related to 2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid. These compounds demonstrated various pharmacological activities, such as analgesic, anti-inflammatory, and immunosuppressive effects (Malinka et al., 1989).
Agricultural Chemical Synthesis
A study by Tian et al. (2009) explored the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds. This research provided insights into the biological activity of these compounds, including herbicidal and fungicidal properties (Tian et al., 2009).
Propriétés
IUPAC Name |
2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-5-7(8(13)14)4-10-9(11-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLFFUAETBEDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




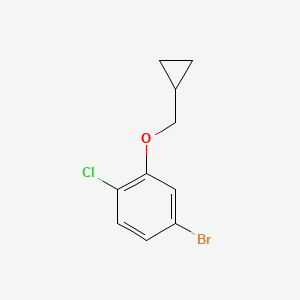

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
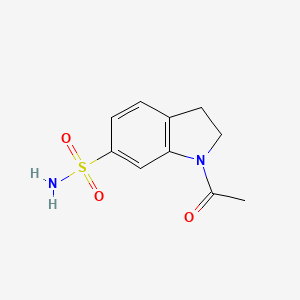
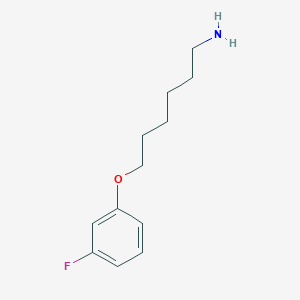
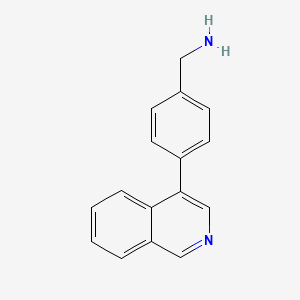


![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)

